molecular formula C75H122N20O18S2 B8256830 YAP-TEAD Inhibitor 1 (Peptide 17)

YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830
M. Wt: 1656.0 g/mol
InChI Key: FKHMKSDMZWAHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YAP-TEAD Inhibitor 1 (Peptide 17) is a potent and competitive peptide inhibitor that disrupts the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) proteins. This compound has shown significant potential in the treatment of cancers involving the YAP-TEAD interaction, with an inhibitory concentration (IC50) of 25 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: YAP-TEAD Inhibitor 1 (Peptide 17) is synthesized as a 17-mer peptide. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide sequence is Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, with a disulfide bridge between Hcy4 and Cys13 .

Industrial Production Methods: Industrial production of YAP-TEAD Inhibitor 1 (Peptide 17) follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: YAP-TEAD Inhibitor 1 (Peptide 17) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Major Products: The major product is the 17-mer peptide with the specific sequence and disulfide bridge formation, ensuring its biological activity .

Scientific Research Applications

YAP-TEAD Inhibitor 1 (Peptide 17) has extensive applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to:

Mechanism of Action

YAP-TEAD Inhibitor 1 (Peptide 17) exerts its effects by competitively inhibiting the interaction between YAP and TEAD proteins. This interaction is crucial for the transcriptional activity of YAP, which is a key effector of the Hippo signaling pathway. By disrupting this interaction, the inhibitor prevents YAP from binding to TEAD, thereby inhibiting the transcription of YAP target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: YAP-TEAD Inhibitor 1 (Peptide 17) is unique due to its high binding affinity and specificity for the YAP-TEAD interaction, with an IC50 of 25 nanomolar. Its engineered peptide structure significantly improves its potency in disrupting the YAP-TEAD interaction compared to other inhibitors .

Properties

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMKSDMZWAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122N20O18S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1656.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 2
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 3
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 4
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 5
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 6
YAP-TEAD Inhibitor 1 (Peptide 17)

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